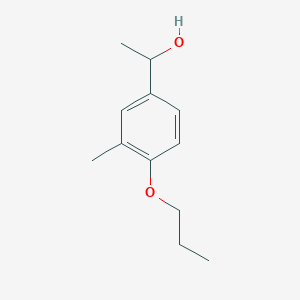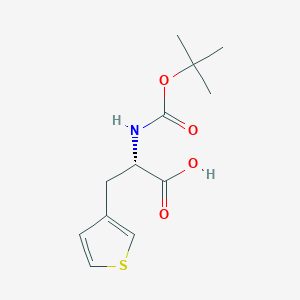
potassium;4-sulfobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “potassium;4-sulfobenzoate” is known as thiinoindole. Thiinoindole is an organic heterotricyclic compound that consists of a thiopyran ring fused to an indole. This unique structure makes it an interesting subject for various scientific studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiinoindole typically involves the fusion of a thiopyran ring with an indole structure. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur-containing reagents and indole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum to facilitate the fusion process.
Industrial Production Methods
Industrial production of thiinoindole may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality and quantity.
Análisis De Reacciones Químicas
Types of Reactions
Thiinoindole undergoes various types of chemical reactions, including:
Oxidation: Thiinoindole can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiinoindole to its corresponding thiol or thioether derivatives.
Substitution: Thiinoindole can undergo substitution reactions where hydrogen atoms are replaced by other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and aryl halides are used under conditions that may include the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated, alkylated, or arylated thiinoindole derivatives.
Aplicaciones Científicas De Investigación
Thiinoindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of thiinoindole involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Thiinoindole can be compared with other similar compounds, such as:
Indole: A simpler structure without the thiopyran ring, used widely in organic synthesis and pharmaceuticals.
Thiophene: A sulfur-containing heterocycle similar to the thiopyran ring in thiinoindole but without the indole fusion.
Benzothiophene: A compound with a fused benzene and thiophene ring, similar in structure but different in reactivity and applications.
Thiinoindole’s uniqueness lies in its fused thiopyran and indole structure, which imparts distinct chemical and biological properties not found in its individual components or other similar compounds .
Propiedades
IUPAC Name |
potassium;4-sulfobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRJBUPXKDXDLG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














